molecular formula C15H8ClF3N2O B5888530 5-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

5-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No. B5888530
M. Wt: 324.68 g/mol
InChI Key: IPPRWWGFMOUKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a chemical compound that has been extensively studied in scientific research due to its unique properties. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound has gained attention due to its potential applications in various fields such as medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and signaling pathways. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole exhibits a variety of biochemical and physiological effects. In particular, it has been shown to reduce inflammation, inhibit cell proliferation, and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have a protective effect on neuronal cells in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole in lab experiments is its ability to selectively target certain enzymes and signaling pathways. This makes it a useful tool for studying the role of these targets in various biological processes. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are many potential future directions for research on 5-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole. One area of interest is the development of new anti-inflammatory and anti-cancer drugs based on this compound. Another area of interest is the investigation of its potential as a herbicide for agricultural use. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis of 5-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 4-chlorobenzohydrazide with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to yield the desired compound.

Scientific Research Applications

5-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has been extensively studied in scientific research due to its potential applications in various fields. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties. In agriculture, it has been investigated for its potential use as a herbicide. In materials science, it has been studied for its ability to act as a fluorescent probe.

properties

IUPAC Name

5-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF3N2O/c16-12-6-4-9(5-7-12)14-20-13(21-22-14)10-2-1-3-11(8-10)15(17,18)19/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPRWWGFMOUKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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